碱式没食子酸铋

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

碱式没食子酸铋水合物在科学研究中有着广泛的应用:

作用机制

碱式没食子酸铋水合物的确切作用机制尚不清楚。已知它可以:

吸附水分和毒素: 它吸附结肠中的多余水分,并在肠粘膜上形成一层保护膜.

抗菌作用: 它通过与细菌细胞壁结合并抑制细菌酶(如脲酶、过氧化氢酶和脂肪酶)来发挥抗菌作用.

止血作用: 它具有止血作用,使其在软组织手术中发挥作用.

生化分析

Biochemical Properties

Bismuth subgallate hydrate is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inactivate enzymes involved in respiration, such as F1-ATPase , and other enzymes, such as urease . Furthermore, studies have shown that bismuth compounds like bismuth subgallate hydrate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens .

Cellular Effects

Bismuth subgallate hydrate has been reported to have protective effects on the gastric mucosa . It has also been shown to be highly cytotoxic to hepatocellular carcinoma (HepG2), promoting apoptosis, blocking the cell cycle, and inhibiting cell invasion .

Molecular Mechanism

The exact mechanism(s) of action by which bismuth compounds like bismuth subgallate hydrate exert their effects remains unclear . Experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane, inhibit bacterial enzymes, and interfere with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Temporal Effects in Laboratory Settings

The crystal structure of bismuth subgallate hydrate was found to remain intact after stirring samples in aqueous HCl solutions at 37 °C, indicating stability under acidic conditions similar to that of gastric acid . This suggests that the compound has good stability over time in laboratory settings.

Metabolic Pathways

Any absorbed bismuth is eliminated from the body by both the urinary and faecal (including bile) routes .

Transport and Distribution

Due to its poor solubility and absorption, it is likely that the compound remains largely localized to the gastrointestinal tract following oral administration .

Subcellular Localization

Given its poor solubility and absorption, it is likely that the compound does not readily penetrate cells to reach subcellular compartments .

准备方法

碱式没食子酸铋水合物可以通过多种方法合成:

化学反应分析

碱式没食子酸铋水合物会发生各种化学反应:

氧化还原反应: 它可以参与氧化还原反应,尽管关于这些反应的具体细节有限。

取代反应: 碱式没食子酸铋中的酚盐基团可以与其他配体发生取代反应.

常用试剂和条件: 没食子酸和硝酸铋等试剂通常用于其合成.

相似化合物的比较

碱式没食子酸铋水合物可以与其他铋化合物进行比较,例如:

碱式水杨酸铋: 用于胃肠道疾病和消化性溃疡病. 它也具有抗菌特性,但其化学结构和具体应用不同。

碱式硝酸铋: 用于多种医药应用,包括收敛剂和防腐剂.

氧化铋: 主要用于工业应用,例如在陶瓷和玻璃的生产中.

属性

InChI |

InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRZNUWUKYCZNU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

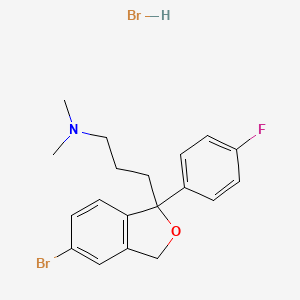

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

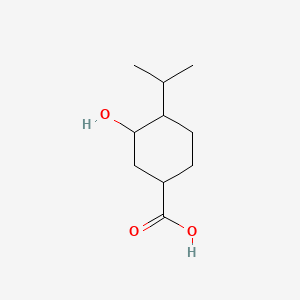

Molecular Formula |

C7H8BiO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)